N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15890223
InChI: InChI=1S/C18H10BrClF3N3O3S/c19-14(12-7-8-24-18(20)25-12)16(27)9-3-1-6-13(15(9)23)26-30(28,29)17-10(21)4-2-5-11(17)22/h1-8,14,26H
SMILES:
Molecular Formula: C18H10BrClF3N3O3S
Molecular Weight: 520.7 g/mol

N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide

CAS No.:

Cat. No.: VC15890223

Molecular Formula: C18H10BrClF3N3O3S

Molecular Weight: 520.7 g/mol

* For research use only. Not for human or veterinary use.

N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide -

Specification

Molecular Formula C18H10BrClF3N3O3S
Molecular Weight 520.7 g/mol
IUPAC Name N-[3-[2-bromo-2-(2-chloropyrimidin-4-yl)acetyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide
Standard InChI InChI=1S/C18H10BrClF3N3O3S/c19-14(12-7-8-24-18(20)25-12)16(27)9-3-1-6-13(15(9)23)26-30(28,29)17-10(21)4-2-5-11(17)22/h1-8,14,26H
Standard InChI Key SJWGEWAEPJZUFK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)F)C(=O)C(C3=NC(=NC=C3)Cl)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a central 2-fluorophenyl group substituted at the 3-position with a bromo-acetylpyrimidine moiety and at the 1-position with a 2,6-difluorobenzenesulfonamide group. Key structural elements include:

  • Pyrimidine Core: A 2-chloropyrimidin-4-yl group contributes to electron-deficient aromaticity, enhancing reactivity in cross-coupling reactions .

  • Bromo-Acetyl Linker: The α-bromoacetyl group facilitates nucleophilic substitution, enabling functionalization at the acetyl position.

  • Sulfonamide Group: The 2,6-difluorobenzenesulfonamide moiety is critical for hydrogen bonding and receptor interaction in biological systems .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₁₀BrClF₃N₃O₃S
Molecular Weight520.71 g/mol
Boiling Point (Predicted)622.3 ± 65.0°C
Density (Predicted)1.760 ± 0.06 g/cm³

Comparative Analysis with Analogues

A closely related analogue, N-(3-(2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide (CAS 1195768-20-7), lacks the bromine atom at the acetyl position . This difference alters electronic and steric profiles, influencing reactivity and biological activity.

Table 2: Structural Comparison

FeatureTarget CompoundAnalogue (CAS 1195768-20-7)
Acetyl Substituent2-Bromo-2-(2-chloropyrimidin-4-yl)2-(2-Chloropyrimidin-4-yl)
Molecular Weight520.71 g/mol439.82 g/mol
Halogen ContentBr, Cl, FCl, F

Synthesis and Preparation

Synthetic Pathways

The synthesis involves sequential acylation and sulfonamidation steps. A representative route includes:

  • Acylation of 2-Fluorophenylamine: Reacting 3-amino-2-fluorophenyl with 2-bromo-2-(2-chloropyrimidin-4-yl)acetyl chloride forms the acetylated intermediate.

  • Sulfonamidation: Coupling the intermediate with 2,6-difluorobenzenesulfonyl chloride under basic conditions yields the final product .

Catalytic Innovations

Physicochemical Properties

Solubility and Reactivity

  • Solubility: Low aqueous solubility due to hydrophobic aromatic rings; soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • Reactivity: The α-bromoacetyl group undergoes nucleophilic substitution with amines or thiols, enabling derivatization.

Applications in Pharmaceutical Research

Kinase Inhibition

Sulfonamide derivatives are explored as kinase inhibitors due to their ability to bind ATP pockets. The 2-chloropyrimidine moiety may interact with hydrophobic residues in kinase domains .

Antimicrobial Activity

Halogenated sulfonamides show promise against resistant pathogens. The bromine and fluorine atoms enhance membrane permeability and target affinity .

Future Directions

Derivative Development

Replacing the bromine atom with iodine or methyl groups could modulate electronic effects and bioactivity.

Process Optimization

Scaling synthesis using continuous-flow photoredox systems may improve yield and reduce costs .

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